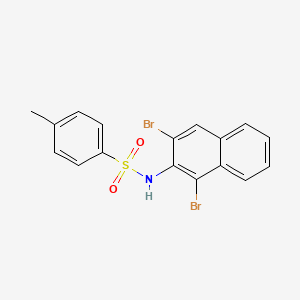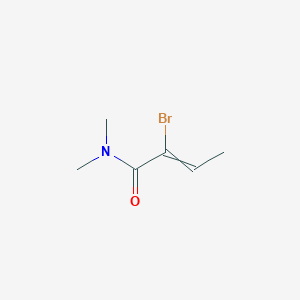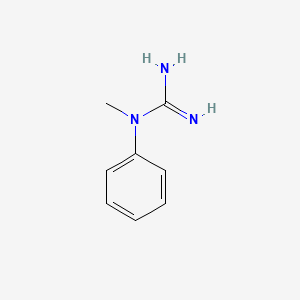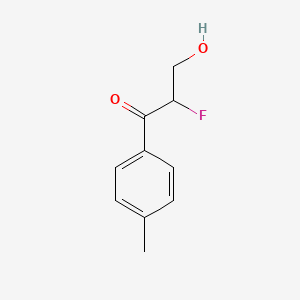
2-Fluoro-3-hydroxy-1-(4-methylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone,2-fluoro-3-hydroxy-1-(4-methylphenyl)-(9ci) is a synthetic organic compound It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methylphenyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone,2-fluoro-3-hydroxy-1-(4-methylphenyl)-(9ci) typically involves multi-step organic reactions. One common method might include:
Starting Material: The synthesis could begin with a suitable aromatic compound, such as 4-methylbenzene.
Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents like Selectfluor.
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions, possibly using oxidizing agents like hydrogen peroxide.
Ketone Formation: The final step might involve the formation of the ketone group through oxidation reactions using reagents like PCC (Pyridinium chlorochromate).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone,2-fluoro-3-hydroxy-1-(4-methylphenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 can be used.
Reduction: Reagents like NaBH4 or LiAlH4 are common.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe to study biochemical pathways.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Propanone,2-fluoro-3-hydroxy-1-(4-methylphenyl)-(9ci) would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The fluorine atom could enhance its binding affinity to certain molecular targets, while the hydroxyl group might participate in hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanone,2-chloro-3-hydroxy-1-(4-methylphenyl)-(9ci): Similar structure but with a chlorine atom instead of fluorine.
1-Propanone,2-fluoro-3-hydroxy-1-(4-ethylphenyl)-(9ci): Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-Propanone,2-fluoro-3-hydroxy-1-(4-methylphenyl)-(9ci) is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in drug design and other applications.
Propriétés
Numéro CAS |
58089-66-0 |
|---|---|
Formule moléculaire |
C10H11FO2 |
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
2-fluoro-3-hydroxy-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FO2/c1-7-2-4-8(5-3-7)10(13)9(11)6-12/h2-5,9,12H,6H2,1H3 |
Clé InChI |
QCPXUWLNAGTVHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


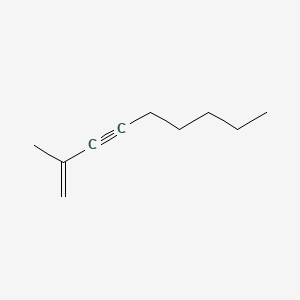
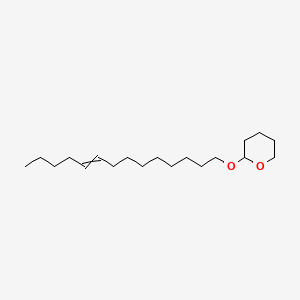
![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)
![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
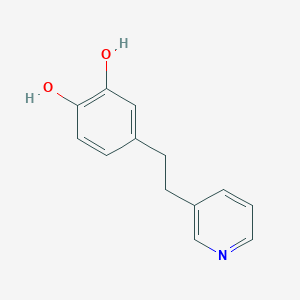
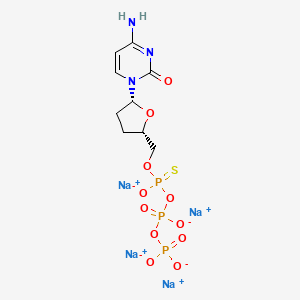
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
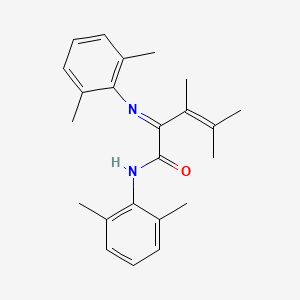

![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
